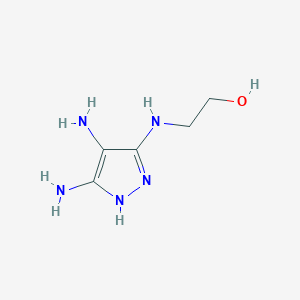
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol, also known as DAPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DAPE is a derivative of pyrazole and has been synthesized using several methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. In
Scientific Research Applications
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has also been studied for its antibacterial properties, as it has been found to be effective against several bacterial strains. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been studied for its antioxidant properties, as it has been found to scavenge free radicals and protect against oxidative stress.
Mechanism of Action
The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol is not fully understood. However, it has been suggested that 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol may act by inhibiting certain enzymes or signaling pathways in cells. For example, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to have several biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has also been found to modulate the immune response, as it has been found to inhibit the production of certain cytokines.
Advantages and Limitations for Lab Experiments
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been found to be stable under certain conditions, making it suitable for long-term storage. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol. One direction is to further investigate its mechanism of action, as this can provide insights into its potential applications. Additionally, research can focus on optimizing the synthesis method of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol, as this can improve its yield and purity. Furthermore, research can explore the potential of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol as a therapeutic agent for various diseases, including cancer and bacterial infections. Finally, research can focus on developing new derivatives of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol with improved properties and efficacy.
In conclusion, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research can provide insights into its potential applications and improve its efficacy as a therapeutic agent.
Synthesis Methods
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol can be synthesized using several methods. One of the most common methods is the reaction between 3,4-diaminopyrazole and ethylene oxide. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified by various techniques such as recrystallization and column chromatography.
properties
CAS RN |
199342-15-9 |
|---|---|
Product Name |
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol |
Molecular Formula |
C5H11N5O |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-[(4,5-diamino-1H-pyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C5H11N5O/c6-3-4(7)9-10-5(3)8-1-2-11/h11H,1-2,6H2,(H4,7,8,9,10) |
InChI Key |
XLAMBPJLJFPXME-UHFFFAOYSA-N |
SMILES |
C(CO)NC1=NNC(=C1N)N |
Canonical SMILES |
C(CO)NC1=NNC(=C1N)N |
synonyms |
Ethanol, 2-[(4,5-diamino-1H-pyrazol-3-yl)amino]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




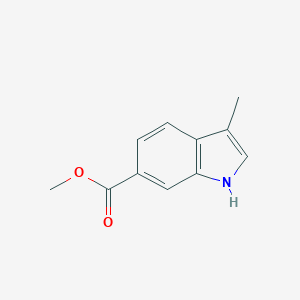

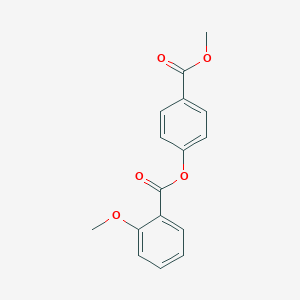
![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)

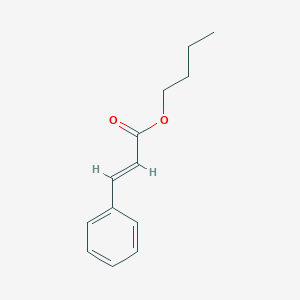


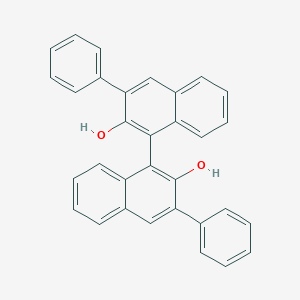
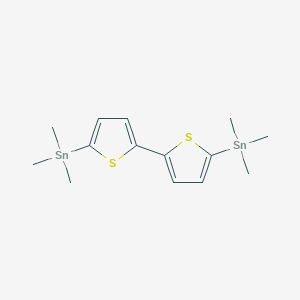

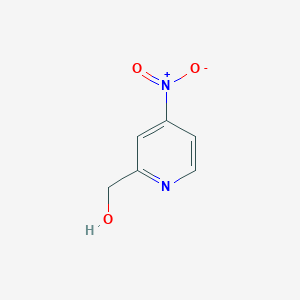
![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)